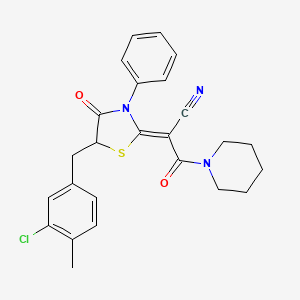

(Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C25H24ClN3O2S and its molecular weight is 466. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a thiazolidine derivative that has garnered attention due to its diverse biological activities. Thiazolidine derivatives are known for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen. The presence of various functional groups, such as the piperidine moiety and the chloro-methylbenzyl substituent, enhances its biological activity.

1. Anticancer Activity

Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The specific compound under review has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| K562 (Leukemia) | 10.0 | |

| SF-295 (CNS Cancer) | 15.0 | |

| MDA-MB-231 (Breast) | 8.0 |

The mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.

2. Antimicrobial Activity

Thiazolidine derivatives have demonstrated broad-spectrum antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

3. Anti-inflammatory Activity

The anti-inflammatory potential of this thiazolidine derivative has also been explored. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic effects in inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of thiazolidine derivatives similar to the compound :

- Patil et al. reported on a series of thiazolidine derivatives exhibiting varying degrees of antiproliferative activity against tumor cell lines, with modifications at the 5-position significantly enhancing activity against breast cancer cells .

- Da Silva et al. evaluated the cytotoxic effects of thiazolidinones against glioblastoma cells, finding that certain derivatives exhibited potent antitumor effects through decreased cell viability .

- Hassan et al. synthesized new thiazolidine derivatives and assessed their antimicrobial properties, confirming their effectiveness against both bacterial and fungal strains .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives, including compounds similar to (Z)-2-(5-(3-chloro-4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various pathogenic microorganisms, making them valuable in developing new antibiotics .

Anticancer Properties

Thiazolidinones have been investigated for their anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including melanoma and breast cancer. For instance, a study highlighted the ability of thiazolidinone derivatives to induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for therapeutic purposes .

Phytopathogenic Control

The compound's structural features suggest potential applications in controlling phytopathogenic microorganisms. Thiazolidinones have been explored for their efficacy against plant pathogens, offering a promising avenue for developing new agrochemicals to enhance crop protection and yield .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent inhibitory effects, indicating their potential as lead compounds for antibiotic development .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of thiazolidinones, researchers synthesized a series of derivatives and tested their efficacy against various cancer cell lines. The findings revealed that specific modifications to the thiazolidinone structure enhanced cytotoxicity, providing insights into designing more effective anticancer agents .

Data Table: Summary of Applications

Analyse Chemischer Reaktionen

Nucleophilic Additions at the Thiazolidinone Core

The α,β-unsaturated ketone system in the thiazolidinone ring (C4=O and adjacent conjugated double bond) is susceptible to nucleophilic attack.

Key Observations from Analogous Systems :

-

In 4-((3-(4-chloro-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid (CID 44237645), the exocyclic double bond participates in Michael additions with amines and thiols under mild conditions (pH 7–9, 25–40°C) .

-

Cyclopropane ring formation via diazomethane methylene transfer has been reported in structurally similar spiro compounds (e.g., 1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one) .

Predicted Reactivity for Target Compound :

| Reagent | Reaction Type | Expected Product |

|---|---|---|

| Grignard reagents | 1,4-Conjugate addition | Substituted thiazolidinone derivatives |

| Hydrazine | Hydrazone formation | Hydrazide derivatives at C4=O |

| Thiols (e.g., RSH) | Thio-Michael adducts | Thioether-functionalized adducts |

Ring-Opening and Rearrangement Reactions

The thiazolidinone ring may undergo cleavage under acidic or basic conditions, as seen in related systems:

Evidence from Literature :

-

Isoxazolone derivatives (e.g., 4-(4-methylbenzylidene)-3-phenylisoxazol-5-one) undergo cyclopropanation followed by C–C bond cleavage and hydride shifts to form ethylidene intermediates .

-

In N-substituted thiazolidinones, ring-opening via nucleophilic attack at C2 or C5 positions leads to linear thioamide or cyanamide derivatives .

Proposed Pathways :

-

Acidic Hydrolysis :

-

Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding a substituted thiourea intermediate.

-

-

Basic Conditions :

-

Deprotonation at the α-carbon initiates ring-opening, forming a nitrile-stabilized enolate.

-

Nitrile Group Reactivity

The propanenitrile moiety may participate in:

-

Hydrolysis : Conversion to amide (H2O, H2SO4) or carboxylic acid (strong base, Δ).

-

Cycloadditions : [2+3] cycloadditions with azides to form tetrazole rings (Cu(I) catalysis) .

Piperidine Substituent Modifications

The piperidin-1-yl group can undergo:

-

N-Alkylation : Reactivity with alkyl halides (e.g., methyl iodide) in DMF/NaH .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives .

Biological Interactions and Redox Activity

Thiazolidinones are known for enzyme inhibition via covalent binding. For example:

Eigenschaften

IUPAC Name |

(2Z)-2-[5-[(3-chloro-4-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-piperidin-1-ylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O2S/c1-17-10-11-18(14-21(17)26)15-22-24(31)29(19-8-4-2-5-9-19)25(32-22)20(16-27)23(30)28-12-6-3-7-13-28/h2,4-5,8-11,14,22H,3,6-7,12-13,15H2,1H3/b25-20- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEBRRDSDYAMAF-QQTULTPQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)N3CCCCC3)S2)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)N3CCCCC3)/S2)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.